molecular formula C18H13NO4 B5568037 (4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

(4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Cat. No.: B5568037
M. Wt: 307.3 g/mol
InChI Key: LAMJRMUMQCPIRW-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound known for its complex structure and potential applications in various fields of scientific research. This compound features a benzodioxole moiety, a methylene bridge, and an oxazole ring, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative.

    Methylene Bridge Formation: The methylene bridge is introduced through a condensation reaction between the benzodioxole and the oxazole intermediates.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it into a more saturated form.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed:

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Reduced Derivatives: More saturated forms of the original compound.

    Substituted Derivatives: Compounds with various functional groups attached to the aromatic rings.

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes due to its unique structure.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzodioxole moiety and the oxazole ring play crucial roles in binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

    (4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-5-ONE: Similar structure but with a thiazole ring instead of an oxazole ring.

    (4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-IMIDAZOL-5-ONE: Similar structure but with an imidazole ring instead of an oxazole ring.

Uniqueness: The presence of the oxazole ring in (4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE imparts unique chemical properties and reactivity, distinguishing it from its thiazole and imidazole analogs.

Properties

IUPAC Name

(4Z)-2-(1,3-benzodioxol-5-yl)-4-[(4-methylphenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c1-11-2-4-12(5-3-11)8-14-18(20)23-17(19-14)13-6-7-15-16(9-13)22-10-21-15/h2-9H,10H2,1H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMJRMUMQCPIRW-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.